DG051 (free acid)
Description
Historical Context of DG051 (free acid) Discovery and Development
The journey of DG051 (free acid) began with groundbreaking genetic research that identified LTA4H as a key player in human health and disease.
Human genetic studies, particularly those conducted by deCODE genetics, identified specific genetic variations within the LTA4H gene that were associated with an increased risk of common diseases. These associations highlighted LTA4H as a critical target for therapeutic intervention. Research has demonstrated that variants in the LTA4H gene can confer an increased risk of cardiovascular diseases, including heart attack and ischemic stroke decode.comsec.govahajournals.orgresearchgate.netrsc.orgdrugbank.comnih.gov. For instance, a haplotype spanning the LTA4H gene has been linked to an increased risk of myocardial infarction nih.gov. Furthermore, genetic variations in LTA4H have been explored for their potential role in susceptibility to infectious diseases like tuberculosis, although findings have varied across populations nih.govmdpi.com. The identification of these genetic links provided a strong rationale for developing molecules that could modulate LTA4H activity.
deCODE genetics played a pivotal role in the discovery and initial development of DG051 (free acid) decode.comsec.govresearchgate.netdrugbank.comnih.govdecode.comacs.org. Leveraging their expertise in human genetics and a fragment-based drug discovery approach, deCODE's chemistry and structural biology groups identified DG051 as a potent small-molecule inhibitor of LTA4H researchgate.netnih.govacs.org. This discovery was a direct outcome of their research linking LTA4H gene variants to an increased risk of heart attack decode.comsec.govdecode.com. The development of DG051 was guided by structure-activity relationship studies, aiming to create a compound that could effectively target the LTA4H pathway for therapeutic benefit nih.govacs.org.
Significance of Leukotriene A4 Hydrolase (LTA4H) as a Pivotal Research Target
Leukotriene A4 Hydrolase (LTA4H) is a critical enzyme in the metabolism of arachidonic acid, positioning it as a significant target in the study of inflammation and related pathologies.
LTA4H occupies a crucial position within the arachidonic acid (AA) metabolic pathway atsjournals.orgmdpi.comresearchgate.netelsevier.esmdpi.comresearchgate.netpharmgkb.org. Following the initial conversion of AA by 5-lipoxygenase and 5-lipoxygenase activating protein (FLAP) into intermediates like 5-hydroperoxyeicosatetraenoic acid (5-HpETE), LTA4 is formed atsjournals.orgmdpi.comresearchgate.netelsevier.esmdpi.comresearchgate.netpharmgkb.orgaltmeyers.org. LTA4 serves as a direct precursor for the synthesis of leukotriene B4 (LTB4) atsjournals.orgmdpi.compharmgkb.orgaltmeyers.orgwikipedia.orgresearchgate.netplos.orgpnas.orgnih.gov. LTA4H catalyzes the hydrolysis of LTA4 to LTB4, which is a potent pro-inflammatory mediator involved in various inflammatory and immune responses decode.comatsjournals.orgmdpi.commdpi.compharmgkb.orgaltmeyers.orgresearchgate.netpnas.orgnih.govnih.gov. Consequently, LTA4H represents the final and often rate-limiting step in the biosynthesis of LTB4 pharmgkb.orgaltmeyers.orgresearchgate.net.
A key characteristic of LTA4H that makes it a compelling research target is its bifunctional nature wikipedia.orgresearchgate.netplos.orgnih.govki.sedigitellinc.com. The enzyme possesses both epoxide hydrolase (EH) activity and aminopeptidase (B13392206) (AP) activity, both of which are dependent on a single zinc active site plos.orgnih.govki.sedigitellinc.combohrium.com.
Epoxide Hydrolase Activity: This function involves the conversion of leukotriene A4 (LTA4) into leukotriene B4 (LTB4) atsjournals.orgmdpi.compharmgkb.orgaltmeyers.orgwikipedia.orgresearchgate.netplos.orgpnas.orgnih.gov. LTB4 is recognized as a potent chemoattractant and pro-inflammatory mediator, playing a role in various inflammatory diseases decode.comatsjournals.orgmdpi.commdpi.comaltmeyers.orgpnas.orgnih.gov.
Aminopeptidase Activity: LTA4H also exhibits aminopeptidase activity, capable of cleaving tripeptides, most notably Pro-Gly-Pro (PGP) researchgate.netpnas.orgki.sedigitellinc.combohrium.comnih.goviucr.orgglpbio.com. PGP is a known chemoattractant for neutrophils. The cleavage and inactivation of PGP by LTA4H suggest a potential anti-inflammatory role for its aminopeptidase function, contributing to the resolution of inflammation digitellinc.comiucr.org.
The dual activity, with one facet linked to inflammation and the other potentially to resolution, makes LTA4H a complex and valuable target for understanding and modulating inflammatory processes.
Overview of DG051 (free acid) as a Research Probe in Medicinal Chemistry
DG051 (free acid) serves as a critical research probe, enabling detailed investigation into the enzymatic functions and biological implications of LTA4H researchgate.netdrugbank.comnih.govacs.orgglpbio.commedchemexpress.comnih.govadooq.com. Developed through sophisticated medicinal chemistry strategies, including fragment-based design and structure-guided optimization, DG051 is characterized as a potent and selective inhibitor of LTA4H researchgate.netnih.govacs.org.
Key properties that make DG051 (free acid) valuable for research include:
Potency: It exhibits strong inhibitory activity against LTA4H, with reported dissociation constants (Kd) of approximately 26 nM and IC50 values around 47 nM in enzyme assays acs.orgglpbio.commedchemexpress.comadooq.com.
Pharmacokinetic Profile: DG051 (free acid) demonstrates high water solubility (greater than 30 mg/mL) and high oral bioavailability (over 80% across different species), facilitating its use in various experimental settings acs.orgmedchemexpress.com.
Mechanism of Action: As an inhibitor of LTA4H, DG051 is designed to reduce the production of LTB4, thereby modulating inflammatory pathways decode.comdrugbank.comdecode.comglpbio.commedchemexpress.comnih.gov. It also demonstrates inhibition of the aminopeptidase activity of LTA4H glpbio.com.
The development of DG051 represents a significant achievement in translating genetic insights into targeted small-molecule therapeutics, providing researchers with a well-characterized tool to explore the LTA4H pathway in the context of cardiovascular disease and other inflammatory conditions decode.comresearchgate.netdrugbank.comnih.govacs.orgmedchemexpress.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24ClNO4 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25) |
InChI Key |
PVCTYSQBVIGZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Molecular and Biochemical Pharmacology of Dg051 Free Acid
Quantitative Assessment of LTA4H Inhibition by DG051 (free acid)
Quantitative studies have established the potency of DG051 (free acid) as an LTA4H inhibitor through various assays.
The dissociation constant (Kd) provides a measure of the binding affinity between DG051 (free acid) and LTA4H. Studies have reported a Kd value of approximately 25-26 nM, indicating a high affinity of the compound for the enzyme medchemexpress.comcaymanchem.comcaymanchem.comacs.orgresearchgate.net. This strong binding is fundamental to its inhibitory action.
The half-maximal inhibitory concentration (IC50) quantifies the concentration of DG051 (free acid) required to inhibit 50% of LTA4H's enzymatic activity. For the hydrolase activity, which converts LTA4 to LTB4, the IC50 value has been reported as 47 nM in vitro caymanchem.comcaymanchem.comtargetmol.combiocat.com. When assessed in a more complex biological system, such as human whole blood, DG051 (free acid) demonstrated potent inhibition of LTB4 production with an IC50 of 37 nM researchgate.netacs.orgnih.gov.
Table 1: Quantitative Inhibition Data for DG051 (free acid) against LTA4H
| Target Activity | Assay Type / Substrate | IC50 (nM) | Kd (nM) | Citation(s) |
| LTA4H Hydrolase Activity | LTA4 Hydrolysis | 47 | 25-26 | medchemexpress.comcaymanchem.comcaymanchem.comtargetmol.combiocat.comacs.orgresearchgate.net |
| LTA4H Inhibition (Whole Blood) | LTB4 Production | 37 | - | researchgate.netacs.orgnih.gov |
| LTA4H Aminopeptidase (B13392206) Activity | L-alanine p-nitroanaline | 72 | - | caymanchem.comcaymanchem.com |
| LTA4H Aminopeptidase Activity | Pro-Gly-Pro (PGP) degradation | 150 | - | caymanchem.comcaymanchem.com |
Mechanistic Elucidation of LTA4H Inhibition by DG051 (free acid)
Structural and mechanistic studies have indicated that DG051 (free acid) binds reversibly to LTA4H. Specifically, the butanoic acid moiety of DG051 (free acid) has been shown to interact with the catalytic zinc ion (Zn2+) within the active site of LTA4H, a characteristic of reversible binding acs.org. This interaction is crucial for its inhibitory function, allowing the molecule to occupy the active site and prevent substrate binding or catalysis.
Differential Modulation of LTA4H Dual Activities by DG051 (free acid)
LTA4H possesses two distinct enzymatic activities: epoxide hydrolase and aminopeptidase. DG051 (free acid) exhibits differential potency in inhibiting these activities, suggesting a degree of selectivity.
The primary role of LTA4H in the inflammatory pathway is the hydrolysis of LTA4 to LTB4 nih.govreactome.orgontosight.ainih.govdb-thueringen.de. DG051 (free acid) potently inhibits this epoxide hydrolase activity, with an IC50 of 47 nM in vitro and 37 nM in human whole blood, thereby reducing the production of pro-inflammatory LTB4 caymanchem.comcaymanchem.comtargetmol.combiocat.comresearchgate.netacs.orgnih.gov. This inhibition directly impacts the downstream signaling cascades mediated by LTB4, which are implicated in various inflammatory conditions.
Effects on Aminopeptidase Activity Against Physiological Substrates
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme characterized by both epoxide hydrolase and aminopeptidase activities, which are executed by distinct yet overlapping catalytic sites within the enzyme nih.gov. While the epoxide hydrolase function of LTA4H is instrumental in the synthesis of the pro-inflammatory lipid mediator leukotriene B4 (LTB4), its aminopeptidase activity is implicated in the degradation of specific peptides, notably the tripeptide Pro-Gly-Pro (PGP) nih.gov.
DG051 (free acid) has been identified as a potent inhibitor of LTA4H, demonstrating significant efficacy in modulating its aminopeptidase function caymanchem.com. Research has focused on quantifying its inhibitory potency against various substrates used in the assessment of this enzymatic activity.
When evaluated against the synthetic substrate L-alanine p-nitroanilide, DG051 (free acid) exhibited an IC50 value of 72 nM, indicating a strong inhibitory effect on this specific aminopeptidase assay caymanchem.commedchemexpress.com. Further investigations using the tripeptide prolyl-glycyl-proline (PGP) as a substrate revealed that DG051 (free acid) inhibits the hydrolysis of PGP with an IC50 value of 150 nM caymanchem.com. These findings underscore DG051's capability to interfere with the peptide-cleaving activity of LTA4H.
In terms of selectivity, DG051 has been assessed against a broader range of enzymes. Notably, it has been reported that DG051 does not display inhibitory activity against a panel comprising over 50 additional aminopeptidases, nor does it inhibit ion channels or HERG caymanchem.com. This suggests a degree of selectivity for LTA4H's aminopeptidase function over other related enzymes.
Data Table: DG051 (free acid) Inhibition of LTA4H Aminopeptidase Activity
| Enzyme Target (Aminopeptidase Activity) | Substrate | IC50 Value |
| Leukotriene A4 Hydrolase (LTA4H) | L-alanine p-nitroanilide | 72 nM |
| Leukotriene A4 Hydrolase (LTA4H) | Prolyl-glycyl-proline (PGP) | 150 nM |
Compound Name List:
DG051 (free acid)
Leukotriene A4 Hydrolase (LTA4H)
Prolyl-glycyl-proline (PGP)
Mechanism of Action and Cellular Pathway Modulation by Dg051 Free Acid
Disruption of the Leukotriene B4 (LTB4) Biosynthesis Cascade
DG051 functions by inhibiting LTA4H, the enzyme responsible for the final, rate-limiting step in the production of Leukotriene B4 (LTB4) nih.govnih.govnih.gov. LTB4 is a potent pro-inflammatory mediator that plays a crucial role in initiating and amplifying inflammatory responses nih.govpnas.orgtg.org.au.
DG051 has demonstrated potent inhibitory activity against LTA4H in preclinical studies. In human whole blood assays, DG051 exhibits an IC50 value of 37 nM for inhibiting LTB4 production acs.orgnih.gov. Further studies have shown its effectiveness in various research models, including in vitro and ex vivo human blood samples, as well as in animal models, where it has been documented as a potent inhibitor of LTB4 production researchgate.netdecode.comdecode.com. Preclinical evaluations indicated that DG051 could achieve significant reductions in LTB4 levels, with ex vivo studies showing up to 70% reduction in stimulated blood after seven days of once-daily treatment researchgate.net. Its binding affinity (Kd) to LTA4H has been reported as 26 nM researchgate.netacs.org.
Table 1: LTB4 Inhibition Potency of DG051
| Assay Type | Potency Metric | Value (nM) | Reference(s) |
| LTA4H Inhibition (in vitro) | IC50 | 45 | researchgate.net |
| LTA4H Inhibition (in vitro) | Kd | 26 | researchgate.netacs.org |
| LTB4 Production (Human Whole Blood) | IC50 | 37 | acs.orgnih.gov |
| LTB4 Production (Human Whole Blood) | IC50 | 37 | researchgate.net |
By reducing LTB4 levels, DG051 indirectly modulates a cascade of downstream inflammatory signaling pathways. LTB4 is known to activate key signaling molecules such as extracellular signal-regulated kinase (ERK), protein kinase B (AKT), and nuclear factor-kappa B (NF-κB) pnas.org. It also promotes the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which, in turn, can further activate NF-κB mdpi.com. NF-κB is a central transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival nih.govoncotarget.comfrontiersin.orgcreative-diagnostics.com. Furthermore, LTB4 acts as a potent chemoattractant for inflammatory cells, particularly neutrophils, enhancing their recruitment, adhesion to the vascular endothelium, and migration into tissues tg.org.aunih.gov. It also stimulates the release of lysosomal enzymes and reactive oxygen species from these cells tg.org.au. The inhibition of LTB4 synthesis by DG051 thus serves to dampen these pro-inflammatory effects, reducing the amplification of inflammatory signals and the recruitment of inflammatory cells nih.govdecode.comdrugbank.com.
Contribution of DG051 (free acid) to Understanding Leukotriene Pathway Biology
The development and study of DG051 have provided valuable insights into the multifaceted roles of LTA4H and the broader leukotriene pathway in health and disease.
LTA4H is recognized as a bifunctional enzyme, possessing both epoxide hydrolase activity (catalyzing LTB4 formation) and aminopeptidase (B13392206) activity (involved in peptide processing) nih.govebi.ac.ukcore.ac.uknih.gov. While its epoxide hydrolase function is primarily associated with pro-inflammatory responses, its aminopeptidase activity may play a role in host defense and anti-inflammatory processes, such as degrading the tripeptide Pro-Gly-Pro (PGP) pnas.orgcore.ac.uknih.gov. DG051's development, originating from fragment-based drug discovery efforts targeting LTA4H, has contributed to understanding the structural basis for LTA4H inhibition researchgate.netacs.orgacs.org. Research into LTA4H has revealed its genetic links to conditions like cardiovascular disease, highlighting its importance in pathological processes nih.govresearchgate.netdecode.comdecode.comdecode.comacs.org. The study of DG051 and similar inhibitors helps elucidate the precise contributions of LTA4H's enzymatic activities to various physiological and pathological states, including inflammatory responses and host defense mechanisms pnas.orgiu.edu.
Compound List:
DG051 (free acid)
Leukotriene B4 (LTB4)
Leukotriene A4 (LTA4)
Leukotriene A4 Hydrolase (LTA4H)
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1 beta (IL-1β)
Pro-Gly-Pro (PGP)
Arachidonic Acid (AA)
Leukotriene C4 (LTC4)
Leukotriene D4 (LTD4)
Leukotriene E4 (LTE4)
5-lipoxygenase (5-LO)
5-lipoxygenase-activating protein (FLAP)
5-HETE
Structure Activity Relationships Sar and Rational Design of Dg051 Free Acid
Fragment-Based Drug Discovery (FBDD) Paradigm in DG051 (free acid) Identification
The discovery journey for DG051 began with the application of the FBDD methodology, a strategy that utilizes small molecular fragments to identify initial binding interactions with a target protein, which are then elaborated into more potent lead compounds researchgate.netnih.govacs.orgnih.govslideshare.netacs.org.
A key component of the FBDD strategy for DG051 involved screening a custom-designed library of small molecules, termed "fragments of life" (FOL), against LTA4H using X-ray crystallography acs.orgnih.gov. This approach allowed for the direct visualization of fragment binding within the enzyme's active site. The screening of approximately 200 molecules from the FOL library against LTA4H yielded a hit rate of 6%, identifying 13 unique fragments acs.org. These initial hits included diverse chemical scaffolds, such as derivatives of resveratrol (B1683913), nicotinamide, and indole, with most fragments binding within the LTA4H active site pocket acs.org. For example, hydrophobic fragments like Compound 6 were identified as initial binders blogspot.com. This crystallographic data provided crucial structural insights into potential binding modes and interactions, forming the foundation for subsequent optimization efforts acs.orgnih.govblogspot.com.
Following the identification of initial fragment hits, an iterative medicinal chemistry program was undertaken to optimize these fragments into potent inhibitors. A cornerstone of this optimization process was the tracking of ligand efficiency (LE), a metric that measures the binding affinity gained per heavy atom or non-hydrogen atom in a molecule researchgate.netnih.govslideshare.netacs.org. By systematically modifying the initial fragments and evaluating their binding affinity and structural interactions, researchers were able to guide the design of progressively more potent compounds acs.orgnih.govblogspot.com.
For instance, the incorporation of a pyrrolidine (B122466) moiety, inspired by existing inhibitors, onto a fragment led to Compound 9, which showed a modest increase in potency but also revealed unfavorable interactions in crystallographic studies blogspot.com. Further structural modifications resulted in Compound 14, which demonstrated activity in a whole blood assay but suffered from rapid metabolism blogspot.com. The strategy also involved integrating insights from observed fragment binding, such as the binding of an acetate (B1210297) ion to the catalytic zinc, into the lead series blogspot.com. This comprehensive approach, integrating structural data, SAR, and ligand efficiency, ultimately led to the design of DG051, which effectively links a hydrophobic biaryl moiety to a metal-binding carboxylate via an (R)-prolinol linker acs.orgnih.govblogspot.com.
Structural Determinants of LTA4H Binding and Potency in DG051 (free acid)
The potent inhibitory activity of DG051 against LTA4H is attributed to specific structural features that enable strong and selective binding to the enzyme's active site.
Structure-activity relationship studies and crystallographic data revealed that DG051 possesses several key pharmacophoric elements crucial for its high affinity and inhibitory potency. These include a carboxylic acid group, a hydrophobic anchor, and a flexible linker that positions these elements optimally within the LTA4H active site acs.orgnih.gov. The pyrrolidine ring within DG051's structure is particularly important, acting as a kink-providing element that facilitates the molecule's interaction with the enzyme's binding cavity and its pivot towards the catalytic zinc ion acs.orgnih.gov.
A critical feature of DG051 is its carboxylic acid moiety. This functional group is essential for chelating the catalytic zinc ion (Zn2+) located at the heart of the LTA4H active site jci.orgacs.orgnih.govplos.org. LTA4H, a member of the M1 metallopeptidase family, relies on this zinc ion, coordinated by the conserved HEXXH-(X)18-E motif, for both its epoxide hydrolase and aminopeptidase (B13392206) activities jci.orgplos.org. The strong interaction of the carboxylic acid with the zinc ion is a primary driver of DG051's inhibitory efficacy by disrupting the enzyme's catalytic mechanism acs.orgnih.gov.
Conformational Significance of the Pyrrolidine Linker
The molecular architecture of DG051 is characterized by three key pharmacophores: a butanoic acid moiety, a lipophilic biphenyl (B1667301) ether group, and a central pyrrolidine linker. caymanchem.comnih.govacs.org The pyrrolidine linker plays a crucial role in the compound's ability to effectively interact with the LTA4H active site. Its inherent flexibility allows DG051 to navigate the conformational nuances of the enzyme's substrate-binding cavity, specifically accommodating a bend within this region. nih.govacs.org
Structural studies have revealed that the orientation of the pyrrolidine moiety within the LTA4H binding pocket is critical for optimal positioning. This conformation is comparable to that observed with other known LTA4H inhibitors, such as bestatin. nih.govacs.org Furthermore, the methyleneoxy chain connecting the biphenyl ether moiety to the pyrrolidine ring has been identified as contributing to the optimal placement of the ligand within the enzyme's binding site. slideshare.net The conformational adaptability provided by the pyrrolidine linker is thus integral to DG051's potent inhibitory activity.
Table 1: Key Structural Components of DG051 and Their Functional Roles
| Structural Component | Role/Function |
| Butanoic Acid Moiety | Anchors to the catalytic Zn2+ ion within the LTA4H active site. caymanchem.com |
| Pyrrolidine Linker | Provides flexibility to navigate the binding cavity's bend; positions the molecule. slideshare.netnih.govacs.org |
| Lipophilic Biphenyl Ether | Interacts with the hydrophobic regions of the LTA4H binding cleft. nih.govacs.org |
Iterative Medicinal Chemistry Approaches and Analog Design Informed by SAR
The discovery and optimization of DG051 represent a successful application of iterative medicinal chemistry, driven by SAR insights. cardiff.ac.ukoncodesign-services.comsubstack.comsymeres.comslideshare.net This process typically begins with the identification of initial fragment hits through screening, followed by a systematic process of chemical modification and biological evaluation. researchgate.netslideshare.netacs.orgnih.govacs.org Ligand efficiency, a measure of how well a ligand binds relative to its size, was a key parameter monitored throughout these structure-activity studies. researchgate.netslideshare.netacs.org
The development pathway involved combining fragment-based crystallography screening with an iterative medicinal chemistry effort. researchgate.netslideshare.netacs.orgnih.govacs.org This approach allowed researchers to progressively refine the molecular structure, enhancing potency, improving pharmacokinetic properties such as oral bioavailability and aqueous solubility, and ensuring selectivity. researchgate.netslideshare.netacs.org The iterative nature of this process, often referred to as Design-Make-Test-Analyze (DMTA) cycles, is fundamental to rational drug design, enabling the exploration of chemical space around promising scaffolds. oncodesign-services.comsubstack.com
Through these SAR-guided optimization efforts, DG051 emerged as a clinical candidate, demonstrating potent inhibition of LTA4H (Kd = 26 nM, IC50 = 47 nM) and favorable drug-like properties, including high oral bioavailability (>80%) and solubility (>30 mg/mL). researchgate.netcaymanchem.comslideshare.netacs.org This gene-to-clinic paradigm highlights the power of integrating structural biology with a focused, iterative medicinal chemistry strategy to achieve significant advancements in drug discovery. researchgate.netslideshare.netacs.org
Preclinical Research Methodologies and in Vitro Cellular Effects of Dg051 Free Acid
In Vitro Experimental Models for DG051 (free acid) Efficacy Assessment
The efficacy of DG051 has been evaluated using several in vitro experimental models designed to measure its inhibitory activity against LTA4H and its downstream effects on LTB4 generation.
Inhibition of LTB4 Generation in Human Whole Blood Assays
Human whole blood assays are utilized to assess the ability of DG051 to inhibit the production of LTB4, a key inflammatory mediator, in a more complex biological system that includes various blood cells researchgate.netacs.org. Studies have demonstrated that DG051 is a potent inhibitor of LTB4 production in this setting researchgate.netacs.org. In these assays, DG051 has shown an IC50 value of 37 nM for the inhibition of LTB4 generation medchemexpress.comresearchgate.netacs.orgsemanticscholar.orgnih.gov. Related compounds developed during the optimization process, such as compound 14, also exhibited significant potency, with an IC50 of 131 nM in similar human whole blood assays acs.org.
Cellular Assays for LTA4H Aminopeptidase (B13392206) Activity
Leukotriene A4 hydrolase (LTA4H) possesses both epoxide hydrolase and aminopeptidase activities medchemexpress.comuniprot.org. Cellular or biochemical assays are employed to specifically evaluate DG051's impact on the aminopeptidase function of LTA4H. DG051 has been shown to be a potent inhibitor of LTA4H's aminopeptidase activity when tested against the substrate L-alanine p-nitroanilide, with an reported IC50 of 72 nM medchemexpress.com. Furthermore, DG051 demonstrated comparable potency in inhibiting the aminopeptidase activity of recombinant LTA4H when assessed using the tripeptide Pro-Gly-Pro (PGP) as a substrate nih.gov.
Utilization of Recombinant Human LTA4H in Cell-Free Enzymatic Assays
Cell-free enzymatic assays using purified recombinant human LTA4H provide a direct measure of DG051's inhibitory potential against the enzyme's catalytic activities acs.orgnih.govrndsystems.com. DG051 has been characterized as a potent inhibitor of LTA4H in enzyme assays, with reported IC50 values for LTB4 biosynthesis inhibition of approximately 47 nM medchemexpress.com. In specific enzyme assays focusing on LTA4H hydrolase activity, a related compound (compound 19, identified as DG-051) exhibited a ligand efficiency of 0.36 kcal/(mol·heavy atom), and a precursor compound (compound 14) showed an IC50 of 150 nM in the hydrolase assay acs.org. DG051 has also demonstrated a dissociation constant (Kd) of 26 nM for LTA4H medchemexpress.com. These assays typically involve incubation of recombinant LTA4H with test compounds in a buffer containing components such as Tris-HCl and NaCl, often with bovine serum albumin (BSA) as a stabilizer acs.orgnih.gov.
Table 1: In Vitro Inhibition of LTA4H Activity by DG051
| Assay Type | IC50 Value (nM) | Reference(s) |
| Human Whole Blood LTB4 Generation | 37 | medchemexpress.comresearchgate.netacs.orgsemanticscholar.orgnih.gov |
| Enzyme Assay (LTB4 Biosynthesis) | 47 | medchemexpress.com |
| LTA4H Aminopeptidase Activity (L-alanine p-NA) | 72 | medchemexpress.com |
| Recombinant LTA4H Hydrolase Assay (Compound 14) | 150 | acs.org |
Application of DG051 (free acid) in Preclinical Disease Models
The preclinical evaluation of DG051 has extended to animal models representing significant human diseases, primarily focusing on its potential therapeutic effects in cardiovascular and cerebrovascular conditions.
Investigation in Myocardial Infarction Animal Models
DG051 has been investigated in animal models designed to mimic myocardial infarction (MI) nih.govdrugbank.comresearchgate.netmedchemexpress.commedchemexpress.eumedchemexpress.cominvivochem.cncloudfront.net. These preclinical studies have aimed to assess DG051's capacity to mitigate the inflammatory processes associated with MI by inhibiting LTB4 production decode.com. While specific quantitative data on infarct size reduction or functional recovery in these models are not detailed in the provided search results, the application of DG051 in MI preclinical research underscores its potential role in managing this condition.
Studies in Stroke Animal Models
Similarly, DG051 has been explored in preclinical studies utilizing animal models of stroke drugbank.comresearchgate.netmedchemexpress.commedchemexpress.eumedchemexpress.comcloudfront.net. The rationale for its use in stroke models stems from its mechanism of action in reducing LTB4, a mediator implicated in the inflammatory cascade following ischemic events decode.com. As with MI models, the specific quantitative outcomes, such as infarct volume or neurological deficit scores, are not explicitly detailed in the available information, but its application in preclinical stroke research has been established.
Ex Vivo Studies Utilizing Human Blood and Tissue Samples
Ex vivo studies employing human blood samples have provided significant insights into the efficacy of DG051 (free acid) as an inhibitor of LTB4 biosynthesis. Research has established DG051 as a potent inhibitor of LTA4H, the enzyme that converts LTA4 to LTB4 medchemexpress.comacs.orgresearchgate.netnih.govnih.govplos.org. The compound exhibits a high affinity for LTA4H, with a reported dissociation constant (Kd) of 26 nM medchemexpress.comacs.orgresearchgate.net.
Further characterization in human whole blood assays has shown DG051 to be a potent inhibitor of LTB4 production, with an IC50 value of 37 nM researchgate.netacs.org. In ex vivo stimulated human blood, DG051 has demonstrated the ability to significantly reduce LTB4 levels. One study reported that DG051 achieved reductions in LTB4 of up to 70% after 7 days of once-daily treatment researchgate.net. These findings underscore the compound's effectiveness in ex vivo settings, validating its mechanism of action in human biological samples.
Table 1: In Vitro Potency and Ex Vivo Efficacy of DG051 (free acid) in Human Blood
| Parameter | Value | Source(s) |
| LTA4H Inhibition (Kd) | 26 nM | medchemexpress.comacs.orgresearchgate.net |
| LTB4 Production Inhibition in Human Whole Blood (IC50) | 37 nM | researchgate.netacs.org |
| LTB4 Reduction in Ex Vivo Stimulated Human Blood | Up to 70% (after 7 days of once daily treatment) | researchgate.net |
Table 2: Role of DG051 (free acid) in Animal Models
| Observation | Finding | Source(s) |
| Inhibition of LTB4 Production | Shown to be a potent inhibitor in animal models | decode.com |
Synthesis and Future Research Trajectories for Dg051 Free Acid
Synthetic Methodologies for DG051 (free acid) and Its Analogs for Research Purposes
The synthesis of DG051 (free acid) for research applications emerged from a targeted, structure-based drug design program rather than traditional high-throughput screening. researchgate.netnih.govacs.org This approach, specifically fragment-based crystallography screening combined with an iterative medicinal chemistry effort, allowed for the methodical construction of the molecule. nih.govacs.org
The initial development of DG051 was rooted in a fragment-based drug discovery program. researchgate.net This methodology involves identifying small chemical fragments that bind to the target enzyme, in this case, Leukotriene A4 Hydrolase (LTA4H), and then systematically linking and optimizing them to create a potent inhibitor. nih.govacs.org This iterative process is well-suited for producing the necessary quantities of the compound for preclinical and early-phase clinical research. The focus of this design process was on optimizing potency and physicochemical properties, leading to a compound with high aqueous solubility and oral bioavailability, which are advantageous for research purposes. nih.gov While specific large-scale synthesis protocols are not detailed in the provided research, the principles of medicinal chemistry used in its development are adaptable for producing research-grade batches.
The synthesis of DG051, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, involves several key chemical reactions characteristic of modern medicinal chemistry. The structure suggests a modular assembly, which is consistent with its fragment-based origin. The core structure was likely assembled through a series of coupling and alkylation reactions. Key transformations would include the formation of the diaryl ether linkage (the 4-chlorophenoxy-phenoxy moiety) and the subsequent attachment of this unit to the chiral pyrrolidine (B122466) scaffold. The final step would likely involve the introduction or modification of the butanoic acid side chain. This systematic, fragment-based approach allowed chemists to efficiently explore the structure-activity relationship and optimize the molecule's inhibitory activity against LTA4H. nih.govacs.org
Comparative Research Analysis with Other LTA4H Modulators
Research into LTA4H has evolved from broad-spectrum inhibitors to highly selective modulators. DG051 belongs to an earlier class of potent inhibitors that did not discriminate between the enzyme's dual functions. This lack of selectivity became a critical point of differentiation as the distinct biological roles of the enzyme's activities were uncovered. nih.govnih.gov Newer compounds, such as ARM1, were specifically designed to address this, targeting only the pro-inflammatory activity of LTA4H. nih.gov
| Compound | Target Activity | Selectivity Profile | Research Implication |
|---|---|---|---|
| DG051 (free acid) | Inhibits both Epoxide Hydrolase (EH) and Aminopeptidase (B13392206) (AP) activities. researchgate.net | Non-selective | Demonstrated potent inhibition of LTB4 biosynthesis but also blocked PGP degradation, revealing the negative consequences of non-selective inhibition. nih.gov |
| SC-57461A | Inhibits both Epoxide Hydrolase (EH) and Aminopeptidase (AP) activities. nih.gov | Non-selective | Used in comparative studies to understand the structural basis of non-selective binding versus selective inhibitors. nih.gov |
| ARM1 | Selectively inhibits the Epoxide Hydrolase (EH) activity. nih.gov | Selective for EH; spares the AP activity. nih.gov | Represents a new class of modulators designed to reduce LTB4-mediated inflammation without impairing the beneficial anti-inflammatory PGP degradation pathway. nih.govnih.gov |
Unveiling Novel Biological Functions of LTA4H Through DG051 (free acid) Research
LTA4H is a bifunctional enzyme with two distinct catalytic activities occurring at overlapping active sites. nih.govtandfonline.com It possesses a pro-inflammatory epoxide hydrolase function that converts LTA4 into Leukotriene B4 (LTB4), a potent neutrophil chemoattractant. nih.govtandfonline.compatsnap.com Concurrently, it has an anti-inflammatory aminopeptidase function that degrades Pro-Gly-Pro (PGP), another neutrophil chemoattractant. nih.gov
The development and study of non-selective inhibitors like DG051 were instrumental in elucidating the physiological importance of this second, anti-inflammatory role. nih.gov Although DG051 potently inhibited the production of pro-inflammatory LTB4, its clinical development was halted. researchgate.net Research suggests that the failure of this and other non-selective inhibitors was due to their simultaneous inhibition of PGP degradation. nih.gov By blocking the aminopeptidase activity, these compounds could inadvertently allow the pro-inflammatory PGP to accumulate, counteracting the benefits of reducing LTB4 levels. This critical finding, highlighted by the use of tools like DG051, revealed that effective therapeutic intervention requires selective modulation of LTA4H, preserving its beneficial anti-inflammatory function. nih.gov
Exploration of New Chemical Entities Based on the DG051 (free acid) Scaffold
The research trajectory following DG051 did not focus on refining its particular chemical scaffold but rather on applying the lessons learned from its non-selective profile. The realization that blocking both of LTA4H's functions was therapeutically problematic shifted the focus of drug discovery away from scaffolds like DG051. nih.govtandfonline.com Instead, research efforts were redirected toward the rational design of entirely new chemical entities with high selectivity for the epoxide hydrolase active site. nih.gov The goal became the development of compounds that could sit in the specific hydrophobic pocket of the enzyme occupied by LTA4, thereby blocking LTB4 synthesis, while leaving the overlapping aminopeptidase site free to continue degrading PGP. nih.gov This new direction has led to the exploration of different molecular frameworks, such as those with a resveratrol (B1683913) core, which have shown promise as selective epoxide hydrolase inhibitors. researchgate.net
Broadening Research Horizons for LTA4H Pathway Intervention
The insights gained from first-generation LTA4H inhibitors like DG051 have significantly broadened the horizons for therapeutic intervention in the LTA4H pathway. The primary future direction is the development and clinical testing of potent, highly selective inhibitors that target only the epoxide hydrolase activity. tandfonline.com Such modulators hold promise for treating a variety of chronic inflammatory and immune-mediated conditions where LTB4 is a key pathological driver, including respiratory disorders like COPD, cardiovascular diseases, and potentially neuroinflammatory conditions. nih.govpatsnap.com By selectively inhibiting LTB4 production while preserving the crucial PGP degradation pathway, this next generation of LTA4H modulators could offer a more targeted and effective anti-inflammatory strategy, avoiding the pitfalls identified through research with earlier, non-selective compounds. nih.govtandfonline.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
